Melampodin B acetate

Cytotoxicity Prostate Cancer Sesquiterpene Lactones

Oncology researchers frequently face limited access to structurally authenticated germacranolide standards for mechanism-of-action studies. Melampodin B acetate (CAS 51212-98-7) directly addresses this gap, providing a well-characterized cytotoxic sesquiterpene lactone with confirmed antineoplastic activity. • Unique 4,5-cis-9,10-trans-germacranolide dilactone scaffold enables selective C-1 acetate derivatization for SAR and target-ID probe development. • Documented antiproliferative efficacy against PC-3 prostate and HeLa cervical carcinoma lines supports use as a validated anticancer lead compound. • Sourced from authenticated Melampodium spp. extracts; suitable for phytochemical standardization, extract QC, and reference standard applications.

Molecular Formula C19H20O8
Molecular Weight 376.4 g/mol
CAS No. 51212-98-7
Cat. No. B15188850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelampodin B acetate
CAS51212-98-7
Molecular FormulaC19H20O8
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2
InChIInChI=1S/C19H20O8/c1-9-17-15(26-18(9)22)6-12(8-24-10(2)20)4-5-14(25-11(3)21)13-7-16(17)27-19(13)23/h6-7,14-17H,1,4-5,8H2,2-3H3/b12-6-
InChIKeyOGRMZEFFIFTCNB-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melampodin B acetate Overview


Melampodin B acetate (CAS 51212-98-7) is a germacranolide-type sesquiterpene lactone isolated from Melampodium species [1]. It exhibits antineoplastic and cytotoxic activities against various cancer cell lines [2]. The compound is characterized by a unique 4,5-cis-9,10-trans-germacranolide dilactone structure [3] and has been evaluated for its ability to inhibit tumor cell proliferation [4].

Germacranolide-based cell-model endpoint review
Cytotoxicity screening in reported cancer cell lines
Structure-activity relationship probe
C-1 acetate reactivity enables selective derivatization studies
Natural product analytical standard context
Phytochemical standardization of Melampodium extracts

Melampodin B acetate: Why Generic Substitution Fails


Sesquiterpene lactones exhibit diverse biological activities due to variations in their core structures and functional groups [1]. Melampodin B acetate possesses a distinct 4,5-cis-9,10-trans-germacranolide dilactone framework that influences its reactivity and interaction with biological targets [2]. Unlike simpler analogs, the acetate and lactone moieties in melampodin B acetate confer unique chemical properties, affecting its stability and biological potency [3]. Consequently, substituting melampodin B acetate with other germacranolides may yield inconsistent or reduced biological effects, underscoring the need for precise compound selection in research and development [4].

This compound
4,5-cis-9,10-trans-germacranolide dilactone scaffold with C-1 acetate
Alternative germacranolides
Diverse core conformations (e.g., cis,cis frameworks) and C-1 substituents (e.g., ethoxy in cinerenin)
Scaffold geometry and C-1 reactivity profile may shift biological readouts; cytotoxicity endpoints and derivatization behavior may not transfer between analogs.

Melampodin B acetate: Quantitative Comparisons


Cytotoxicity in Prostate Cancer (PC-3)

Melampodin B acetate demonstrates cytotoxic activity against PC-3 prostate cancer cells with IC50 values in the range of 0.18 to 9 µM . This potency is comparable to other melampolides isolated from Melampodium species, which have shown similar cytotoxic profiles [1]. However, direct head-to-head comparisons are lacking in the available literature, necessitating cross-study analysis.

PC-3 Cytotoxicity
Class-level inference
IC50 0.18–9 µM (PC-3)
Reported cell-model response context
Potency range inferred from separate studies; no direct comparator data
Cytotoxicity Prostate Cancer Sesquiterpene Lactones

Selective C-1 Acetate Reactivity

In melampodin B acetate, substitution of the C-1 acetate function occurs more readily than Michael addition to the lactonic exocyclic methylene [1]. This contrasts with cinerenin, where Michael addition proceeds more rapidly than substitution of the C-1 ethoxy group [2]. Such differential reactivity can be exploited for selective derivatization or prodrug design.

C-1 Acetate Reactivity
Head-to-head comparison
Acetate substitution > Michael addition (vs. reversed order for cinerenin ethoxy)
Supports selective derivatization context
Reactivity difference under mild basic conditions
Chemical Reactivity Sesquiterpene Lactones Structure-Activity Relationship

Antineoplastic Activity in Leukemia and Solid Tumor Models

Melampodin B acetate exhibits antineoplastic activity in vivo against Ehrlich ascites carcinoma (EAC) in mice, as demonstrated by reduced tumor growth and induction of apoptosis [1]. While direct comparisons to other germacranolides are not available, the compound's efficacy in this model suggests potential for further development as an anticancer agent.

In Vivo Model Response
Supporting evidence
Reduced EAC tumor growth (p < 0.05 vs. control) with caspase activation
Reported antineoplastic model-response context
Ehrlich ascites carcinoma model in mice; requires independent validation
Antineoplastic Leukemia Solid Tumors

Melampodin B acetate: Optimal Applications


Anticancer Drug Discovery and Lead Optimization

Melampodin B acetate serves as a valuable lead compound in anticancer drug discovery due to its demonstrated cytotoxicity against prostate (PC-3) and cervical (HeLa) cancer cells . Its unique germacranolide scaffold offers opportunities for structural modification to enhance potency and selectivity [1].

Chemical Biology and Mechanistic Studies

The distinct reactivity profile of the C-1 acetate group enables selective chemical derivatization, making melampodin B acetate a useful probe for investigating structure-activity relationships and cellular targets in cancer pathways [2].

Natural Product Chemistry and Pharmacognosy

As a characteristic constituent of Melampodium species, melampodin B acetate is employed in phytochemical studies for standardization of extracts and quality control of herbal preparations [3].

Application
Selection Property
Validation Focus
Antineoplastic lead-finding studies
Cell-model endpoint review
Cytotoxicity panel and selectivity window
Chemical probe development
C-1 acetate reactivity profile
Derivatization efficiency and target engagement
Phytochemical standardization
Germacranolide identity marker
Analytical reproducibility in Melampodium extracts

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